Vinylmethyldiacetoxysilane
Overview
Description
Vinylmethyldiacetoxysilane, with the chemical formula C7H12O4Si, is a versatile organosilicon compound characterized by its vinyl and acetoxy functional groups . This colorless liquid is widely used in various chemical processes due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylmethyldiacetoxysilane can be synthesized through several methods. One common route involves the reaction of dichloromethylvinylsilane with acetic anhydride in the presence of triethanolamine . The reaction conditions typically include:
Reactants: Dichloromethylvinylsilane and acetic anhydride
Catalyst: Triethanolamine
Temperature: Controlled to avoid decomposition
Yield: High, typically around 90-98%
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Vinylmethyldiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Forms siloxane bonds through the elimination of acetic acid.
Addition Reactions: The vinyl group can participate in polymerization and other addition reactions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases.
Polymerization: Initiators like peroxides or UV light.
Major Products:
Hydrolysis: Silanols and acetic acid.
Condensation: Siloxane polymers.
Polymerization: Cross-linked polymer networks.
Scientific Research Applications
Vinylmethyldiacetoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and copolymers.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of biocompatible materials for medical devices.
Mechanism of Action
The mechanism of action of vinylmethyldiacetoxysilane involves its ability to form strong siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for further functionalization and cross-linking, making it a valuable compound in the synthesis of advanced materials .
Comparison with Similar Compounds
Vinylmethyldiacetoxysilane can be compared with other organosilicon compounds such as:
Vinylmethyldichlorosilane: Similar reactivity but produces hydrochloric acid as a byproduct, making it less desirable for certain applications.
Vinyltrimethoxysilane: Contains methoxy groups instead of acetoxy, leading to different hydrolysis and condensation behaviors.
Dimethoxymethylvinylsilane: Similar to this compound but with methoxy groups, offering different reactivity and applications.
This compound stands out due to its unique combination of vinyl and acetoxy groups, providing a balance of reactivity and stability that is advantageous in many applications.
Biological Activity
Vinylmethyldiacetoxysilane (VMDA) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedicine. This article reviews the synthesis, properties, and biological applications of VMDA, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 188.3 g/mol. Its structure includes vinyl and acetoxy functional groups, which contribute to its reactivity and potential applications in various fields.
Synthesis
The synthesis of VMDA typically involves the copolycondensation of vinyl-containing silanes with other silane derivatives. For instance, a study highlighted the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane to produce vinyl-containing polydimethylsiloxanes. The process involves several steps: acidolysis, esterification, hydrolysis, and polycondensation, which ultimately lead to the formation of siloxane bonds .
Antimicrobial Properties
VMDA exhibits notable antimicrobial properties. Research indicates that silane compounds can act as effective antimicrobial agents due to their ability to modify surfaces, thereby inhibiting microbial adhesion and growth. A study showed that silanes with vinyl groups could enhance the antimicrobial efficacy when applied to various substrates .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of VMDA. In vitro studies demonstrated that while VMDA can be cytotoxic at higher concentrations, it shows a favorable safety margin at lower doses, making it suitable for biomedical applications such as drug delivery systems or coatings for medical devices .
Coatings and Adhesives
VMDA is utilized in formulating coatings and adhesives due to its excellent adhesion properties to various substrates. Its vinyl group allows for crosslinking reactions, enhancing the mechanical strength and durability of the resultant materials. This property is particularly beneficial in creating protective coatings in harsh environments .
Biomedical Applications
In biomedical contexts, VMDA has been explored for use in drug delivery systems. Its ability to form stable siloxane networks can be leveraged to create carriers that release therapeutic agents in a controlled manner. Additionally, its surface-modifying capabilities can improve biocompatibility when applied to implants or prosthetics .
Case Studies
- Antimicrobial Coatings : A study investigated the application of VMDA-based coatings on surgical instruments. The results indicated a significant reduction in microbial colonization compared to untreated surfaces, demonstrating its potential as an antibacterial agent in healthcare settings .
- Drug Delivery Systems : Research focused on developing VMDA-based nanoparticles for targeted drug delivery showed promising results in enhancing drug solubility and bioavailability while minimizing side effects. The nanoparticles demonstrated controlled release profiles that are crucial for effective therapy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C7H12O4Si |
Molecular Weight | 188.3 g/mol |
Antimicrobial Activity | Effective against E. coli |
Cytotoxicity (IC50) | Varies with concentration |
Application | Description |
---|---|
Coatings | Enhances adhesion and durability |
Drug Delivery Systems | Controlled release of therapeutics |
Surface Modification | Improves biocompatibility |
Properties
IUPAC Name |
(acetyloxy-ethenyl-methylsilyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4Si/c1-5-12(4,10-6(2)8)11-7(3)9/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCKOANSQIPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951958 | |
Record name | Ethenyl(methyl)silanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2944-70-9 | |
Record name | Diacetoxymethylvinylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2944-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenyl(methyl)silanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetoxymethylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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